molecular formula C13H8ClF3O3S B1306954 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride CAS No. 885950-91-4

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

Cat. No.: B1306954
CAS No.: 885950-91-4
M. Wt: 336.71 g/mol
InChI Key: ALXSEJVVJNYXOD-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a benzenesulfonyl chloride core substituted with a phenoxy group bearing a trifluoromethyl (–CF₃) group at the ortho position (2-position). This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to the electron-withdrawing nature of the –CF₃ group, which enhances the electrophilicity of the sulfonyl chloride moiety, facilitating nucleophilic substitution reactions. Applications include its use as a precursor for sulfonamide drugs, agrochemicals, and specialty polymers .

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O3S/c14-21(18,19)10-7-5-9(6-8-10)20-12-4-2-1-3-11(12)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXSEJVVJNYXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395364
Record name 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-91-4
Record name 4-[2-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(trifluoromethyl)phenol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Palladium-Catalyzed Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

    Photochemical Reactions: Under photo-irradiation, the compound can undergo reactions with alkenes or alkynes to form vinyl sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Palladium-Catalyzed Reactions: Reagents such as aryl boronic acids or aryl halides are used in the presence of palladium catalysts and bases like potassium carbonate or cesium carbonate.

    Photochemical Reactions: Visible light sources and photocatalysts such as iridium complexes are employed to drive the reactions.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols or thiols.

    Vinyl Sulfones: Formed from photochemical reactions with alkenes or alkynes.

Scientific Research Applications

4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, thereby increasing its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride with analogous sulfonyl chlorides, focusing on substituent effects, reactivity, and applications. Key compounds are summarized in Table 1.

Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives

Compound Name Substituent Type/Position Key Properties/Applications Reference
This compound –CF₃ (ortho) on phenoxy group High electrophilicity; pharmaceutical intermediates
4-(4-Methylphenoxy)benzenesulfonyl chloride –CH₃ (para) on phenoxy group Moderate reactivity; agrochemical synthesis
4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride –CF₃ (para) on phenoxy group Lower steric hindrance; polymer precursors
Benzenesulfonyl chloride No substituent Baseline reactivity; versatile sulfonation agent
4-Fluorobenzenesulfonyl chloride –F (para) on benzene ring Enhanced stability; fluorinated drug synthesis
Naphthalene-2-sulfonyl chloride Naphthyl group Higher lipophilicity; dyes and pigments
Perfluorinated benzenesulfonyl chlorides* Multiple –CF₃/–CF₂ groups Extreme thermal stability; industrial coatings

*Examples from Pharos Project: [51947-19-4], [90218-71-6], and [90218-70-5].

Substituent Effects on Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups: The –CF₃ group in the target compound significantly increases electrophilicity at the sulfur center compared to the –CH₃ group in 4-(4-methylphenoxy)benzenesulfonyl chloride. This enhances its reactivity in nucleophilic substitutions (e.g., forming sulfonamides) .
  • Positional Isomerism : The ortho-substituted –CF₃ group introduces steric hindrance, slowing reactions requiring planar transition states (e.g., SNAr) compared to the para-substituted isomer .

Physicochemical Properties

  • Lipophilicity: The –CF₃ group increases lipophilicity (logP ~2.8) compared to non-fluorinated analogs (logP ~1.5), improving membrane permeability in drug candidates .
  • Thermal Stability : Perfluorinated analogs (e.g., [51947-19-4]) exhibit superior thermal stability (>300°C decomposition) due to strong C–F bonds, whereas the target compound decomposes at ~200°C .

Biological Activity

4-[2-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H8ClF3O2S
  • Molecular Weight : 320.71 g/mol
  • Functional Groups : Contains a sulfonyl chloride group (-SO2Cl) and a trifluoromethyl group (-CF3), which enhance its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups often possess enhanced antimicrobial properties. The presence of the sulfonyl chloride moiety may contribute to this activity by acting as a reactive electrophile that can modify bacterial proteins.

Anticancer Activity

Recent investigations into similar compounds have revealed promising anticancer effects. For example, derivatives of sulfonyl chlorides have been tested against various cancer cell lines, showing significant cytotoxicity. The trifluoromethyl group is believed to play a crucial role in enhancing the bioactivity of these compounds.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential mechanisms have been proposed:

  • Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cell proliferation and survival.

Research Findings and Case Studies

StudyFindingsCell Lines TestedIC50 Values
Demonstrated antimicrobial activity against several strainsNot specifiedNot provided
Showed significant cytotoxicity against A-549 and MCF-7 cancer cell linesA-549, MCF-722.09 µg/mL (MCF-7)
Investigated for enzyme inhibition potentialVarious enzymesNot provided

Case Study: Anticancer Activity

In a study examining the cytotoxic effects of related compounds on human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, a derivative with a similar structure exhibited IC50 values of 22.09 µg/mL against MCF-7 cells. This suggests that modifications in the molecular structure, such as the introduction of trifluoromethyl groups, can significantly enhance anticancer activity .

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